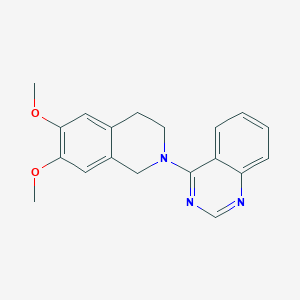
4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]QUINAZOLINE is a complex organic compound that belongs to the class of quinazoline derivatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]QUINAZOLINE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with appropriate quinazoline derivatives under controlled conditions . The reaction is often carried out in the presence of a catalyst, such as palladium or platinum, and requires specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and phase-transfer catalysis can enhance the efficiency and scalability of the production process . Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
4-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]QUINAZOLINE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogenating agents, alkylating agents; reactions may require the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazoline derivatives .
科学研究应用
4-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]QUINAZOLINE has a wide range of scientific research applications:
作用机制
The mechanism of action of 4-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]QUINAZOLINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to and inhibit the activity of certain enzymes, such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.
Pathways Involved: By modulating these enzymes, the compound can affect various biological pathways, including those involved in cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares a similar core structure but lacks the quinazoline moiety.
4,6,7-Substituted Quinazoline Derivatives: These compounds have similar biological activities and are used in similar applications.
Uniqueness
4-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]QUINAZOLINE is unique due to its dual structural features of both isoquinoline and quinazoline, which confer distinct chemical reactivity and biological activity. This duality allows it to interact with a broader range of molecular targets and exhibit a wider spectrum of biological effects compared to its individual components .
属性
分子式 |
C19H19N3O2 |
|---|---|
分子量 |
321.4 g/mol |
IUPAC 名称 |
4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)quinazoline |
InChI |
InChI=1S/C19H19N3O2/c1-23-17-9-13-7-8-22(11-14(13)10-18(17)24-2)19-15-5-3-4-6-16(15)20-12-21-19/h3-6,9-10,12H,7-8,11H2,1-2H3 |
InChI 键 |
XXCCMEAYABSOSY-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2CN(CCC2=C1)C3=NC=NC4=CC=CC=C43)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(hydroxymethyl)-1H-benzimidazol-5-yl]-3-(4-hydroxyquinazolin-2-yl)propanamide](/img/structure/B10991889.png)
![ethyl [2-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B10991895.png)
![7-methoxy-4-methyl-6-(3-oxo-3-{4-[2-(2-pyridyl)ethyl]piperazino}propyl)-2H-chromen-2-one](/img/structure/B10991909.png)
![N-(4-methoxybenzyl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide](/img/structure/B10991916.png)
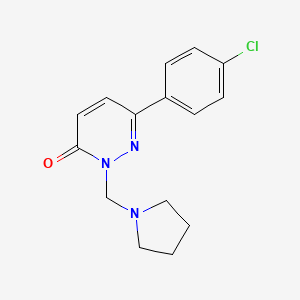
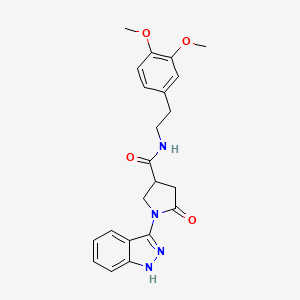
![6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)hexanamide](/img/structure/B10991926.png)
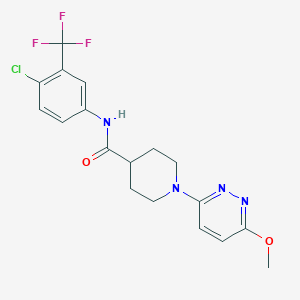
![1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(1H-indol-3-yl)ethanone](/img/structure/B10991942.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B10991944.png)
![N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-5,6-dimethoxy-1H-indole-2-carboxamide](/img/structure/B10991946.png)
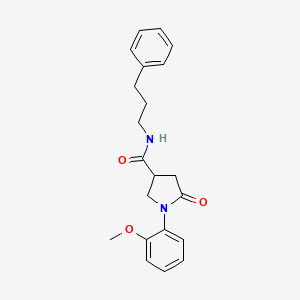
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B10991957.png)
![N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B10991959.png)
